molecular formula C11H15N3O B11736639 N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine

N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11736639
M. Wt: 205.26 g/mol
InChI Key: SZFUBZYZGOWJHA-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine: is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyrazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized from furfural, which is derived from biomass. Furfural undergoes various reactions, including oxidation and hydrogenation, to form the furan ring.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This reaction forms the pyrazole ring structure.

    Coupling Reaction: The furan and pyrazole rings are then coupled together using a suitable coupling reagent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions. The reaction typically occurs in a solvent like dichloromethane or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring in N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine can undergo oxidation reactions to form furan derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.

    Substitution: The amine group in the compound can undergo substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products:

    Oxidation Products: Furan derivatives with various functional groups.

    Reduction Products: Reduced derivatives of the original compound.

    Substitution Products: Substituted derivatives with various functional groups attached to the amine group.

Scientific Research Applications

Chemistry: N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine is used as a building block in organic synthesis

Biology: The compound has potential applications in the development of new drugs and therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

Medicine: this compound is being investigated for its potential use as an anticancer agent. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for drug development.

Industry: The compound can be used in the development of new materials with unique properties. Its heterocyclic structure allows it to be incorporated into polymers and other materials, enhancing their properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biological pathways. For example, it may inhibit enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth.

Comparison with Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also features a furan ring and has been investigated for its anticancer properties.

    N-(furan-2-ylmethyl)-cyanoacetamide:

Uniqueness: N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine is unique due to its specific combination of a furan ring, a pyrazole ring, and an amine group. This unique structure allows it to interact with a wide range of biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-propylpyrazol-3-amine

InChI

InChI=1S/C11H15N3O/c1-2-6-14-7-5-11(13-14)12-9-10-4-3-8-15-10/h3-5,7-8H,2,6,9H2,1H3,(H,12,13)

InChI Key

SZFUBZYZGOWJHA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=CC=CO2

Origin of Product

United States

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